Unveiling the Pharmacophoric Blueprint of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine: A Technical Guide for Drug Discovery
Unveiling the Pharmacophoric Blueprint of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the pharmacophore of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, a compound of significant interest in the design of novel therapeutics for neurological disorders. We will navigate the theoretical underpinnings and practical applications of pharmacophore modeling, leveraging both computational and experimental approaches to define the key chemical features governing the biological activity of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative central nervous system (CNS) agents.
Introduction: The Morpholine Scaffold and its Privileged Role in Neuropharmacology
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, earning it the designation of a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties, including aqueous solubility and metabolic stability, coupled with its synthetic tractability, make it an attractive scaffold for the development of novel therapeutic agents.[1] N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, with its characteristic benzyl and ethylamine substitutions on the morpholine core, represents a key building block for creating diverse chemical libraries aimed at neurological targets.[2] While the specific biological activity of this compound is not extensively documented in publicly available databases, the well-established role of morpholine derivatives as inhibitors of monoamine transporters (MATs) provides a strong rationale for focusing our pharmacophoric exploration on this important class of proteins.[3][4]
Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide array of antidepressant and psychostimulant drugs.[3] By elucidating the pharmacophore of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine in the context of MAT inhibition, we can unlock a blueprint for the rational design of novel and selective CNS-active compounds.
Section 1: Ligand-Based Pharmacophore Modeling: Learning from Structure-Activity Relationships
In the absence of a known crystal structure of our target compound bound to its receptor, a ligand-based approach is the logical starting point for pharmacophore elucidation. This method relies on the analysis of a set of molecules with known biological activities to identify the common chemical features responsible for their interaction with the target.
Assembling a Structurally Related Dataset
A crucial first step is the compilation of a dataset of compounds that are structurally related to N-((4-Benzylmorpholin-2-YL)methyl)ethanamine and have measured biological activity on our putative targets: DAT, SERT, and NET. A thorough literature search reveals a seminal study by Micheli et al. (2008) detailing the synthesis and structure-activity relationships (SAR) of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as monoamine reuptake inhibitors. This dataset, while not a perfect match to our core structure, provides a valuable starting point for understanding the key pharmacophoric features within the broader benzylmorpholine class.
Table 1: Representative SAR Data for 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives (Adapted from Micheli et al., 2008)
| Compound ID | R | Stereochemistry | SERT Ki (nM) | NET Ki (nM) |
| 1a | H | (S,S) | 1.5 | 10 |
| 1b | H | (R,R) | 250 | 300 |
| 2a | 2-F | (S,S) | 0.8 | 5 |
| 2b | 2-F | (R,R) | 150 | 200 |
| 3a | 4-F | (S,S) | 1.2 | 8 |
| 3b | 4-F | (R,R) | 200 | 250 |
| Inactive Analog 1 | 4-NO2 | (S,S) | >1000 | >1000 |
| Inactive Analog 2 | 2,4-diCl | (R,R) | >1000 | >1000 |
Note: This is a representative subset of the data from the cited literature and is intended for illustrative purposes.
Protocol for Ligand-Based Pharmacophore Model Generation
This protocol outlines a typical workflow for generating a ligand-based pharmacophore model using computational chemistry software.
Step 1: 3D Structure Generation and Conformation Analysis
-
Generate 3D coordinates for all molecules in the training set (a selection of active and inactive compounds from Table 1).
-
Perform a thorough conformational search for each molecule to explore its accessible 3D arrangements. This is critical as the bioactive conformation is often not the lowest energy state.
Step 2: Feature Identification and Pharmacophore Hypothesis Generation
-
Identify key pharmacophoric features for each molecule, including:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) and Negative Ionizable (NI) centers
-
-
Align the conformers of the active molecules to identify common spatial arrangements of these features.
-
Generate a set of pharmacophore hypotheses, each representing a unique 3D arrangement of features.
Step 3: Scoring and Validation of Pharmacophore Hypotheses
-
Score each hypothesis based on its ability to map the features of the active compounds while excluding the inactive ones.
-
Validate the best-scoring hypothesis using a test set of molecules (compounds from the dataset not used in model generation) to assess its predictive power.
Step 4: Model Refinement
-
Refine the validated pharmacophore model by adjusting feature locations and tolerances to optimize its selectivity and predictive accuracy.
Section 2: Structure-Based Pharmacophore Modeling: Leveraging Receptor Information
The availability of high-resolution crystal structures of the human monoamine transporters provides an invaluable opportunity to employ a structure-based approach to pharmacophore modeling. This method allows for the direct identification of key interactions between a ligand and its binding site.
Obtaining and Preparing Receptor Structures
Recent breakthroughs in cryo-electron microscopy have provided us with the atomic-level details of the human dopamine, serotonin, and norepinephrine transporters.
-
Human Dopamine Transporter (hDAT): PDB ID 8VBY[5]
-
Human Serotonin Transporter (hSERT): PDB ID 5i75[6]
-
Human Norepinephrine Transporter (hNET): PDB ID 8HFF[3]
Protocol for Structure-Based Pharmacophore Model Generation
This protocol outlines the steps for deriving a pharmacophore model from the crystal structure of a monoamine transporter.
Step 1: Receptor-Ligand Complex Preparation
-
Download the desired PDB file (e.g., 8VBY for hDAT).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Step 2: Interaction Fingerprint Generation
-
Analyze the interactions between the co-crystallized inhibitor and the amino acid residues in the binding pocket.
-
Identify key interactions such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking.
Step 3: Pharmacophore Feature Mapping
-
Translate the identified interactions into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl can be represented as an HBA feature.
-
Generate a pharmacophore model that reflects the spatial arrangement of these features within the binding site.
Step 4: Model Validation and Refinement
-
Validate the structure-based pharmacophore by its ability to correctly dock known active ligands and distinguish them from inactive decoys.
-
Refine the model by adjusting feature constraints and adding excluded volumes to represent the shape of the binding pocket.
Section 3: Experimental Validation of the Pharmacophore Model
A computationally derived pharmacophore model is a hypothesis. Its validity must be confirmed through experimental testing. The following protocols describe standard in vitro assays for assessing the activity of compounds on monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.
Protocol: [³H]WIN 35,428 Binding Assay for DAT
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of the test compound (e.g., N-((4-Benzylmorpholin-2-YL)methyl)ethanamine and its analogs).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Similar protocols can be adapted for SERT and NET using appropriate radioligands such as [³H]citalopram and [³H]nisoxetine, respectively.[7]
Neurotransmitter Uptake Assays
Uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into cells.
Protocol: [³H]Dopamine Uptake Assay in hDAT-Expressing Cells
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT in a 96-well plate.
-
-
Uptake Inhibition:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the accumulated [³H]dopamine.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the IC50 value for the inhibition of dopamine uptake.
-
This protocol can be similarly adapted for SERT and NET using [³H]serotonin and [³H]norepinephrine, respectively.
Conclusion: A Roadmap for Rational Drug Design
The exploration of the pharmacophore of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine provides a powerful framework for the rational design of novel monoamine transporter inhibitors. By combining ligand-based and structure-based computational approaches, we can generate robust pharmacophore models that capture the essential chemical features required for potent and selective inhibition of DAT, SERT, and NET. The subsequent experimental validation of these models through in vitro binding and uptake assays is a critical step in the iterative process of drug discovery, ultimately leading to the identification of promising new candidates for the treatment of a range of neurological and psychiatric disorders. This guide serves as a comprehensive roadmap for researchers embarking on this exciting journey of discovery.
References
-
Mayer, F. P., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 8(7), 1503-1514. Available at: [Link]
-
Sali, A., & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. Journal of Molecular Biology, 234(3), 779-815. Available at: [Link]
-
Srivastava, D., et al. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. Available at: [Link]
-
Gouaux, E. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. RCSB PDB. Available at: [Link]
-
Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. Available at: [Link]
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Journal of Medicinal Chemistry, 51(7), 2269-2279. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
-
Singh, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
-
Roth, B. L., et al. (2013). The Dopamine Transporter and its Ligands. Neuropsychopharmacology, 38(1), 237. Available at: [Link]
-
PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed ... - Yorodumi. (n.d.). Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
